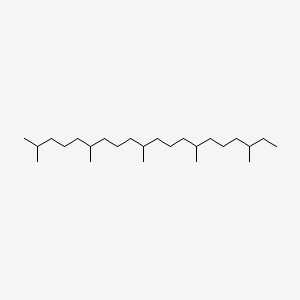
2,6,10,14,18-Pentamethyleicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,18-Pentamethyleicosane is a hydrocarbon compound with the molecular formula C₂₅H₅₂. It is a type of isoprenoid, specifically an acyclic isoprenoid, characterized by its structure which includes five methyl groups attached to a long carbon chain. This compound is known for its waxy solid form at room temperature and its hydrophobic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6,10,14,18-Pentamethyleicosane can be synthesized through various chemical reactions. One common method involves the alkylation of smaller hydrocarbons under acidic or basic conditions. This process typically requires a catalyst to facilitate the reaction and achieve the desired product. Another method involves rearrangement reactions where the molecular structure is altered to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical synthesis using similar alkylation and rearrangement techniques. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,18-Pentamethyleicosane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often use halogens such as chlorine or bromine under specific conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
2,6,10,14,18-Pentamethyleicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 2,6,10,14,18-Pentamethyleicosane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
2,6,10,14,18-Pentamethyleicosane is unique due to its specific structure and properties. Similar compounds include other isoprenoids such as squalene (2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexane) and 2,6,10,15,19-pentamethylicosane. These compounds share structural similarities but differ in the number and position of methyl groups, which influence their chemical behavior and applications .
Propriétés
Numéro CAS |
51794-16-2 |
|---|---|
Formule moléculaire |
C25H52 |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
2,6,10,14,18-pentamethylicosane |
InChI |
InChI=1S/C25H52/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h21-25H,8-20H2,1-7H3 |
Clé InChI |
SJBLBJCIOBWHAC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


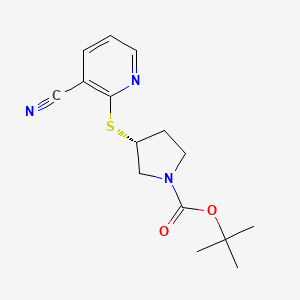
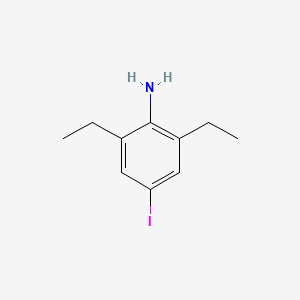
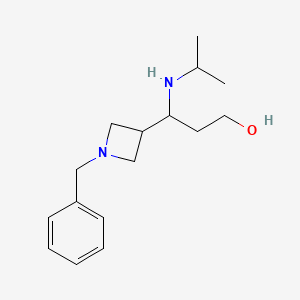
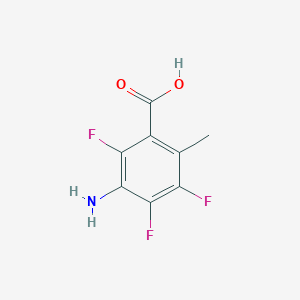
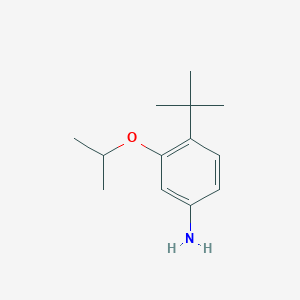

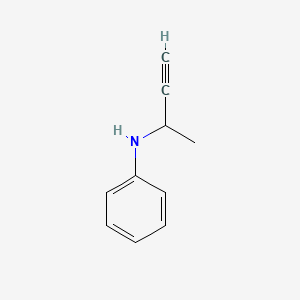
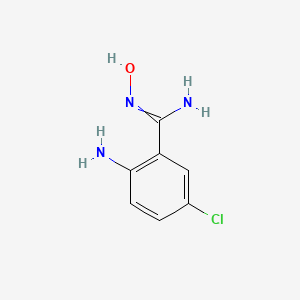
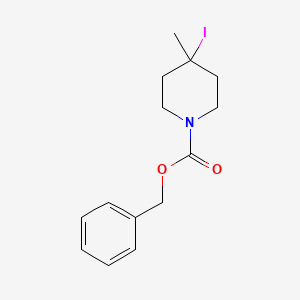

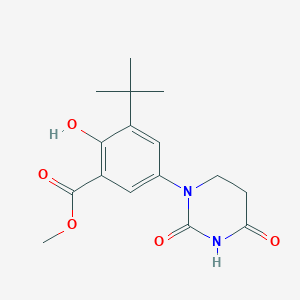
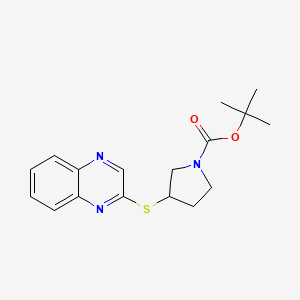
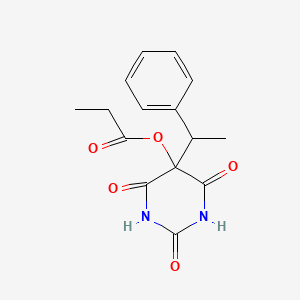
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
